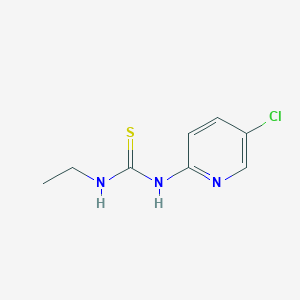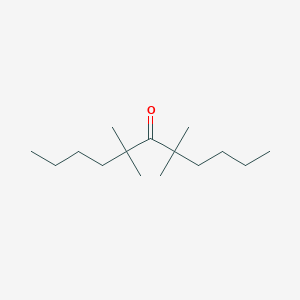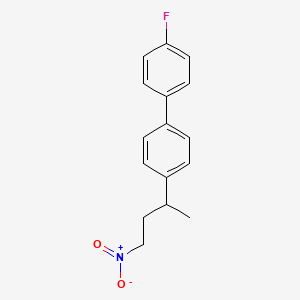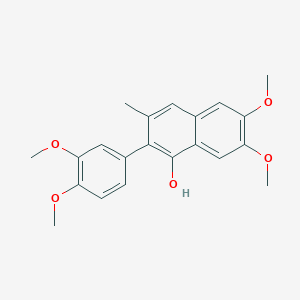
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is a complex organic compound with a unique structure that includes a naphthalenol core substituted with dimethoxyphenyl and dimethoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalenol with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by methylation using methyl iodide and a base like potassium carbonate to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-: Lacks the additional dimethoxy and methyl groups.
2-Methoxy-1-naphthalenol: Contains a single methoxy group.
3,4-Dimethoxyphenyl derivatives: Various compounds with different substitutions on the phenyl ring.
Uniqueness
1-Naphthalenol, 2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
60821-50-3 |
|---|---|
Fórmula molecular |
C21H22O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C21H22O5/c1-12-8-14-10-18(25-4)19(26-5)11-15(14)21(22)20(12)13-6-7-16(23-2)17(9-13)24-3/h6-11,22H,1-5H3 |
Clave InChI |
WUNCUROACVKURM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2C(=C1C3=CC(=C(C=C3)OC)OC)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

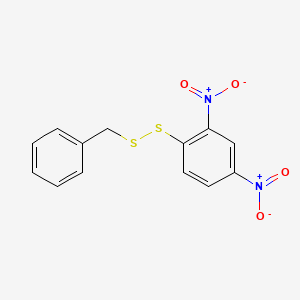
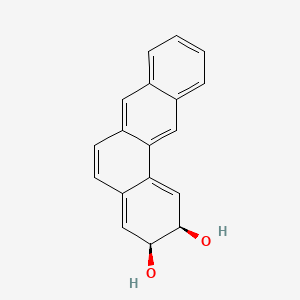
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
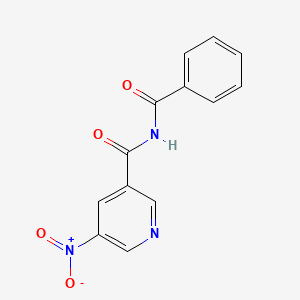
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
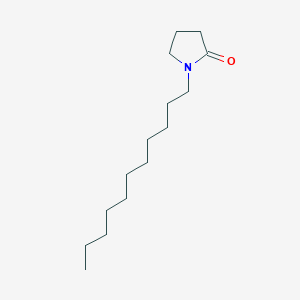
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
